2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone
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Overview
Description
2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure combining a cyclopentapyridine ring with a thiophene moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentapyridine core, which can be synthesized through a series of cyclization reactions involving appropriate precursors such as cyclopentanone and amines. The thiophene moiety is then introduced via a coupling reaction, often using reagents like thiophene-2-carboxylic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the cyclopentapyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound can be synthesized and evaluated for their therapeutic potential. The presence of both the cyclopentapyridine and thiophene moieties suggests possible interactions with biological targets.
Industry
In the material science industry, this compound can be used to develop new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Mechanism of Action
The exact mechanism of action of 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone depends on its application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The cyclopentapyridine ring can engage in π-π interactions, while the thiophene moiety can participate in electron transfer processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone
- 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(pyrazin-2-yl)methanone
Uniqueness
Compared to similar compounds, 2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone stands out due to the presence of the methylthiophene group. This structural feature can impart unique electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-10-7-8-13(17-10)14(16)15-9-3-5-11-4-2-6-12(11)15/h7-8,11-12H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOARWOGUPUAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCCC3C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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